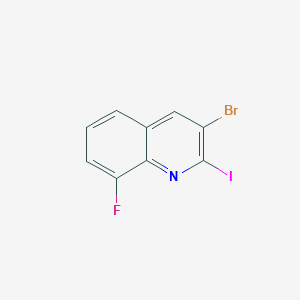

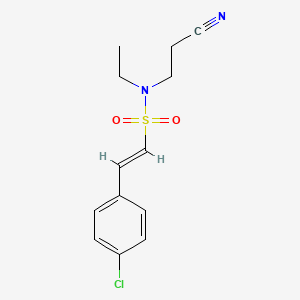

3-Bromo-8-fluoro-2-iodoquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of halogenated quinolines, similar to 3-Bromo-8-fluoro-2-iodoquinoline, involves multi-step chemical reactions. A general approach might include cyclization reactions to form the quinoline core followed by halogenation to introduce bromo, fluoro, and iodo groups at the desired positions. For instance, the synthesis of bromo- and iodoquinoline derivatives has been achieved through reactions involving organosilane-promoted Friedländer synthesis or through direct halogenation of quinoline precursors (Ryabukhin et al., 2011; Tummatorn et al., 2015).

Molecular Structure Analysis

The molecular structure of 3-Bromo-8-fluoro-2-iodoquinoline is characterized by the presence of three halogens, which significantly influence its electronic configuration and reactivity. Halogens are electronegative, affecting the electron density around the quinoline nucleus and impacting its chemical behavior. Structural analysis often involves spectroscopic methods, such as NMR, to confirm the positions of the halogen atoms and ensure the purity of the synthesized compound.

Chemical Reactions and Properties

Halogenated quinolines participate in various chemical reactions, including nucleophilic substitution, where one halogen may be replaced by another nucleophile, or in cross-coupling reactions facilitated by the presence of the halogens. These reactions are foundational in further modifying the quinoline structure for specific applications, including the development of new pharmaceuticals or materials (Wang et al., 2015).

Applications De Recherche Scientifique

Synthesis and Biological Applications

3-Bromo-8-fluoro-2-iodoquinoline is a compound of interest in the field of synthetic chemistry, particularly as an intermediate in the synthesis of biologically active compounds. For example, Wang et al. (2015) described the synthesis of Bromo-4-iodoquinoline, a related compound, highlighting its importance in the synthesis of compounds like GSK2126458 (Wang et al., 2015). Similarly, Flagstad et al. (2014) detailed the synthesis of halogenated quinoline building blocks, including 4-bromo-3-fluoro-6-methoxyquinoline, emphasizing their utility in antimicrobial drug discovery (Flagstad et al., 2014).

Chemical Transformations and Reactions

The chemical properties and reactions of halogenated quinolines have been extensively studied. Ondi et al. (2005) explored the metalation and functionalization of 2-bromo-3-fluoroquinolines, demonstrating various ways to introduce functional groups to the quinoline ring (Ondi et al., 2005). The work by Ryabukhin et al. (2011) on the Friedländer reaction of α-haloketones to synthesize 3-haloquinolines further illustrates the chemical versatility of such compounds (Ryabukhin et al., 2011).

Applications in Biological Systems

In the realm of biology, compounds similar to 3-Bromo-8-fluoro-2-iodoquinoline have been investigated for their potential in drug development and biological studies. Kotian et al. (2021) studied 8-hydroxyquinoline derivatives, including halogenated compounds, for their cytotoxic effects and potential applications in cancer treatment (Kotian et al., 2021). This highlights the relevance of such compounds in medical research, especially in the development of anticancer drugs.

Safety and Hazards

Orientations Futures

Quinoline derivatives, such as 3-Bromo-8-fluoro-2-iodoquinoline, have versatile applications in the fields of industrial and synthetic organic chemistry . Future research may focus on developing novel methods of synthesis, studying the reactivity of these compounds, and exploring their potential practical applications .

Propriétés

IUPAC Name |

3-bromo-8-fluoro-2-iodoquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrFIN/c10-6-4-5-2-1-3-7(11)8(5)13-9(6)12/h1-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIQMGGATQVKTAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=C(N=C2C(=C1)F)I)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrFIN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.94 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-8-fluoro-2-iodoquinoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chlorophenyl)-2-[(3-nitro-2-oxo-2H-chromen-4-yl)sulfanyl]acetamide](/img/structure/B2497727.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-isopropylphenyl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2497734.png)

![3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-amine](/img/structure/B2497735.png)

![N-[2-(2-cyanoethylsulfanyl)phenyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2497737.png)

![N-[2-[(4-bromophenyl)methyl]pyrazol-3-yl]-2-chloropyridine-3-carboxamide](/img/structure/B2497742.png)

![N-(2-cyclohex-1-en-1-ylethyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2497743.png)

![2-[Bromo(difluoro)methyl]-5-nitro-1H-benzimidazole](/img/structure/B2497744.png)

![Ethyl 4-[2,5-dimethyl-3-[2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]pyrrol-1-yl]benzoate](/img/structure/B2497747.png)